molecular formula C42H81NO8 B13833406 beta-Galactosyl-C18-ceramide

beta-Galactosyl-C18-ceramide

Cat. No.: B13833406
M. Wt: 728.1 g/mol
InChI Key: YMYQEDCYNANIPI-FDQSDATMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-Galactosyl-C18-ceramide (CAS 36271-49-5) is a glycosphingolipid comprising a β-linked galactose moiety attached to a C18 ceramide backbone. The ceramide consists of an 18-carbon (C18) fatty acyl chain and a sphingosine base (d18:1), forming a hydrophobic tail critical for membrane integration . Its molecular formula is C₄₂H₈₁NO₈ (MW 728.09), and it is structurally characterized by the β-anomeric configuration of the galactose, which distinguishes it from α-linked analogs .

This compound is a key component of myelin sheaths in the nervous system and plays roles in neuronal regulation, protein kinase C (PKC) activation, and hormone receptor modulation . It is widely used in neuroscience research to study neuroprotection, neurodegeneration, and immune interactions .

Properties

Molecular Formula

C42H81NO8

Molecular Weight

728.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39-,40?,41?,42+/m0/s1

InChI Key

YMYQEDCYNANIPI-FDQSDATMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

General Approach

The chemical synthesis of beta-Galactosyl-C18-ceramide typically involves multi-step procedures including:

  • Protection and deprotection of hydroxyl groups on the sugar moiety and sphingosine backbone.
  • Selective glycosylation to form the β-glycosidic linkage between the galactose and ceramide.
  • Introduction of the C18 fatty acid chain via acylation of the amino group on sphingosine.

These steps require careful choice of protecting groups and reaction conditions to maintain the stereochemistry and avoid side reactions.

Key Synthetic Steps and Strategies

  • Glycosyl Donor and Acceptor Preparation : The galactose unit is converted into a glycosyl donor, often a glycosyl iodide or thioglycoside, with protective groups such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) to shield hydroxyl groups selectively. The sphingosine backbone is protected similarly to allow selective reactions at the amino and hydroxyl sites.

  • Glycosylation Reaction : Using Gervay−Hague’s glycosylation method, the per-TMS-protected galactose glycosyl iodide reacts with the sphingosine acceptor in the presence of catalysts such as tetrabutylammonium iodide and bases like Hünig’s base, yielding the glycoside predominantly as the α- or β-anomer depending on conditions. For this compound, the β-anomer is selectively formed or separated.

  • Selective Deprotection : After glycosylation, selective removal of silyl protecting groups is performed, often using acidic aqueous conditions or reagents like HF-pyridine, to expose the necessary hydroxyl groups without disturbing the glycosidic bond.

  • Acylation : The amino group on the sphingosine is acylated with palmitoyl chloride or other fatty acid chlorides to introduce the C18 fatty acid chain, forming the ceramide moiety.

  • Final Purification : The product is purified by chromatographic techniques to isolate the pure this compound.

Representative Synthetic Route Summary (Adapted from Literature)

Step Reagents/Conditions Outcome
1. Protection of galactose hydroxyls with TMS groups Chlorotrimethylsilane, hexamethyldisilazane, pyridine Per-TMS-protected galactose
2. Preparation of glycosyl iodide donor Iodotrimethylsilane treatment Activated glycosyl donor
3. Preparation of sphingosine acceptor with TBDMS protection Boc protection, silylation, selective deprotection Protected sphingosine ready for glycosylation
4. Glycosylation Bu4NI, Hünig’s base, 0°C, CH2Cl2 Formation of β-galactosyl sphingosine glycoside
5. Selective deprotection of silyl groups HF-pyridine or acidic aqueous workup Free hydroxyl groups exposed
6. Acylation with palmitoyl chloride Et3N, MeOH Formation of this compound
7. Purification Chromatography Pure this compound

This route allows late-stage modification of both the sugar and ceramide portions, enabling synthesis of derivatives for biological studies.

Enzymatic Synthesis Methods

Enzymatic methods utilize specific glycosyltransferases or ceramide synthases to catalyze the formation of this compound under mild conditions, offering stereospecificity and fewer side reactions compared to chemical synthesis.

  • Galactosyltransferase-Catalyzed Synthesis : This method involves transferring a galactose moiety from a donor substrate (e.g., UDP-galactose) to a ceramide acceptor with an 18-carbon fatty acid chain. The enzymatic reaction proceeds with high regio- and stereoselectivity to yield the β-glycosidic linkage.

  • Advantages : Enzymatic synthesis is often more environmentally friendly, avoids harsh reagents, and can be scaled for biological applications.

  • Limitations : Enzyme availability, substrate specificity, and reaction conditions can limit yield and scalability.

Although detailed protocols are less frequently reported than chemical routes, enzymatic synthesis remains a valuable complementary approach.

Preparation of Stock Solutions and Formulations

For biological assays and in vivo studies, this compound is typically prepared as stock solutions due to its low aqueous solubility.

Solubility and Stock Solution Preparation

  • Solvents : Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for stock solutions at concentrations ranging from 1 mM to 20 mM.

  • Formulations for In Vivo Use : To improve solubility and bioavailability, stock solutions in DMSO are diluted with solvents such as polyethylene glycol 300 (PEG300), Tween 80, saline, or corn oil. Common formulations include:

Formulation Composition (Volume Ratios) Notes
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Clear solution preparation
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Enhanced solubility
Injection Formulation 3 DMSO : Corn oil = 10 : 90 Suitable for suspension or clear solution
  • Preparation Tips : Solvents should be added sequentially with mixing and clarification steps between additions. Techniques such as vortexing, sonication, or gentle warming may be used to aid dissolution. Solutions should be clear before proceeding to the next solvent addition.

Stock Solution Volume Calculations

The volume of solvent required to prepare stock solutions at desired molarities from given amounts of this compound can be calculated as follows:

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 1.3735 0.2747 0.1373
5 mg 6.8673 1.3735 0.6867
10 mg 13.7346 2.7469 1.3735

These calculations assume a molecular weight of approximately 728.09 g/mol.

Analytical Techniques for Verification

To confirm the successful synthesis and purity of this compound, various analytical methods are employed:

Summary Table of Preparation Methods

Preparation Aspect Chemical Synthesis Enzymatic Synthesis Formulation/Stock Preparation
Key Steps Protection, glycosylation, selective deprotection, acylation Glycosyltransferase-catalyzed galactosylation of ceramide Dissolution in DMSO, dilution with PEG300, Tween 80, or oils
Advantages Versatile, allows structural modifications High stereospecificity, mild conditions Enables biological application
Challenges Multi-step, requires careful control of stereochemistry and protecting groups Enzyme availability, substrate specificity Low aqueous solubility, requires careful solvent selection
Typical Yield Moderate to high depending on step optimization Variable, dependent on enzyme efficiency N/A
Analytical Verification NMR, MS, LC, TLC Same as chemical synthesis Visual clarity, concentration verification

Chemical Reactions Analysis

Types of Reactions: Beta-Galactosyl-C18-ceramide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products:

Scientific Research Applications

Cosmetic Applications

Beta-Galactosyl-C18-ceramide is used in cosmetics for its moisturizing properties and its ability to enhance skin barrier function. Studies indicate that galactosylceramide (GalCer) can affect the production of intercellular lipids in the stratum corneum (SC) and improve skin barrier function . Treatment with GalCer increases the expression of genes involved in the β-GCase metabolic pathway and promotes ceramide (CER) production . Additionally, GalCer treatment reduces the expression of FFA metabolism-related genes and palmitic acid levels, leading to a reduction in transepidermal water loss .

Role in Skin Hydration and Barrier Function:

  • This compound enhances skin hydration.
  • It improves the skin's barrier function.
  • It modulates the production of intercellular lipids in the stratum corneum .

Uniqueness in Cosmetics: this compound is unique due to its specific galactose moiety, which imparts distinct properties related to skin hydration compared to other glycosphingolipids. It enhances keratinocyte differentiation, setting it apart from compounds like glucosylceramide, which primarily focuses on cellular recognition rather than skin barrier enhancement.

Pharmaceutical Applications

This compound is investigated for potential pharmaceutical applications, particularly in nerve cell regulation . C18-ceramide, a related compound, has shown potential in glioma treatment .

Potential in Cancer Treatment:

  • Overexpression of ceramide synthase 1 (CERS1) or adding exogenous C18-ceramide inhibited cell viability and induced cell death by activating endoplasmic reticulum stress .
  • Increased generation of C18-ceramide could lead to the inhibition of glioma .
  • C18-ceramide increased the sensitivity of glioma cells to teniposide (VM-26), suggesting a novel therapeutic strategy for human glioma treatment .

Role in Nerve Cell Regulation: this compound promotes the regulation of nerve cells and regulates protein kinase C activity . It is also found in the myelin sheath of nerve cells, playing a crucial role in their structural integrity.

Scientific Research Applications

This compound and related compounds are used in scientific research to understand their roles in various biological processes .

Influence on Lipid Metabolism and Signaling Pathways:

  • This compound influences the activity of enzymes involved in lipid metabolism.
  • It modulates signaling pathways related to cell growth and differentiation.
  • Interaction studies often utilize cultured cell models, particularly focusing on keratinocytes and neuronal cells.

Role in Myelin Stability: Galactosylceramide (GalCer) is essential for myelin stability and function . Mice lacking GalCer exhibit myelin instability, conduction deficits, progressive hindlimb paralysis, and early lethality .

Comparison with Similar Compounds

α-Galactosylceramide (α-GalCer)

  • Structural Differences: Glycosidic Linkage: α-GalCer features an α-anomeric galactose, whereas β-Galactosyl-C18-ceramide has a β-linkage. This difference profoundly impacts receptor recognition. Fatty Acyl Chain: α-GalCer often incorporates longer acyl chains (e.g., C26) and a C18 sphingosine base, enhancing binding to CD1d receptors on antigen-presenting cells .
  • Biological Activity: α-GalCer activates invariant natural killer T (iNKT) cells via CD1d-mediated presentation, triggering cytokine release and immune modulation.
  • Synthesis: α-GalCer synthesis employs galactosyl trichloroacetimidate donors with non-participating groups at C-2 to favor α-linkage formation, whereas β-anomers require distinct stereochemical control .

C18 3'-Sulfo Galactosylceramide

  • Structural Modifications: A sulfate group is added at the C-3 position of galactose (MW 808.16; C₄₂H₈₁NO₁₁S), increasing polarity and altering lipid raft interactions .
  • Functional Implications: Sulfatides like this compound are critical for myelin stability and participate in pathogen recognition (e.g., HIV gp120 binding). The sulfate group enables electrostatic interactions absent in non-sulfated β-Galactosyl-C18-ceramide .

Galabiosylceramide (Gal-Gal-Ceramide)

  • Structure :
    • Contains a disaccharide (α-D-galactose-(1→4)-β-D-galactose) linked to ceramide. The additional sugar enhances hydrophilicity and receptor specificity .
  • Biological Role: Unlike monosaccharide β-Galactosyl-C18-ceramide, galabiosylceramide mediates bacterial adhesion (e.g., Streptococcus spp.) and kidney-specific immune responses .

Chain Length Variants (C13, C15 Glucosylceramides)

  • Structural Variation :
    • Shorter acyl chains (C13, C15) reduce hydrophobic interactions, altering membrane curvature and protein binding .
  • Functional Impact :
    • Glucosylceramides with shorter chains are implicated in Gaucher disease, whereas C18 variants like β-Galactosyl-C18-ceramide are more stable in myelin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.